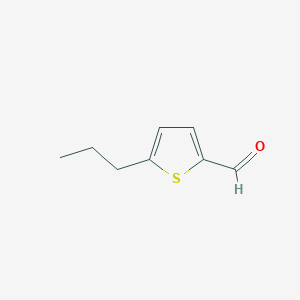

5-Propylthiophene-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-propylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-2-3-7-4-5-8(6-9)10-7/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPDFFNCKYNEOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390187 | |

| Record name | 5-propylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35250-76-1 | |

| Record name | 5-propylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-propylthiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Propylthiophene-2-carbaldehyde chemical properties and structure

An In-Depth Technical Guide to 5-Propylthiophene-2-carbaldehyde: Properties, Synthesis, and Applications

Introduction

This compound is an organosulfur compound belonging to the family of substituted thiophene aldehydes. Thiophene-based molecules are significant scaffolds in medicinal chemistry and materials science due to their unique electronic properties and ability to act as bioisosteres of phenyl rings.[1] The presence of both a reactive aldehyde group and a modifiable alkyl chain on the thiophene ring makes this compound a versatile building block for the synthesis of more complex molecules.[1][2] This guide provides a comprehensive overview of its chemical structure, properties, reactivity, synthesis, and applications for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a five-membered thiophene ring substituted at the 2-position with a formyl (aldehyde) group and at the 5-position with a propyl group. This substitution pattern dictates its chemical reactivity and physical properties.

Caption: 2D Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 35250-76-1 | [3] |

| Molecular Formula | C₈H₁₀OS | [3][4] |

| Molecular Weight | 154.23 g/mol | [3][4] |

| Physical Form | Liquid | |

| InChI Key | LWPDFFNCKYNEOT-UHFFFAOYSA-N | |

| SMILES | O=CC1=CC=C(CCC)S1 | [5] |

| Purity | Typically ≥97% | |

| Storage | 2-8°C, inert atmosphere, keep in dark place | [5] |

Spectroscopic Characterization

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals:

-

A singlet for the aldehyde proton (-CHO ) in the downfield region of δ 9.8-10.0 ppm .[6]

-

Two doublets for the two protons on the thiophene ring, likely in the range of δ 7.0-7.8 ppm .

-

A triplet for the methylene protons adjacent to the thiophene ring (-CH₂ -CH₂-CH₃) around δ 2.8 ppm .

-

A multiplet (sextet) for the middle methylene protons (-CH₂-CH₂ -CH₃) around δ 1.7 ppm .

-

A triplet for the terminal methyl protons (-CH₂-CH₂-CH₃ ) around δ 0.9 ppm .

-

-

¹³C NMR: The carbon spectrum will be characterized by:

-

FT-IR Spectroscopy: The infrared spectrum provides key information about the functional groups:

-

A strong, sharp absorption band corresponding to the C=O stretch of the aldehyde group, expected around 1665-1700 cm⁻¹ .[6][7]

-

C-H stretching bands for the aromatic (thiophene) ring protons just above 3000 cm⁻¹ .

-

C-H stretching bands for the aliphatic (propyl) group just below 3000 cm⁻¹ .

-

Characteristic C=C stretching bands for the thiophene ring in the 1400-1500 cm⁻¹ region.

-

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of its aldehyde group and, to a lesser extent, the thiophene ring.

-

Aldehyde Group Reactions: The electrophilic aldehyde is the primary site of reaction. It readily undergoes:

-

Condensation Reactions: Reacts with primary amines to form imines (Schiff bases), with hydrazines to yield hydrazones, and with active methylene compounds in Knoevenagel or similar condensations.[6] These reactions are fundamental for extending molecular scaffolds.

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol (-CH₂OH) using mild reducing agents like sodium borohydride (NaBH₄).[2]

-

Oxidation: The aldehyde can be oxidized to a carboxylic acid (-COOH) using appropriate oxidizing agents.

-

Nucleophilic Addition: Reacts with Grignard reagents or organolithium compounds to form secondary alcohols.

-

-

Thiophene Ring Reactions: The thiophene ring is aromatic and can undergo electrophilic aromatic substitution. However, the aldehyde group is deactivating, directing incoming electrophiles to the C4 position.

Caption: Key reaction pathways for this compound.

Recommended Synthetic Protocol

A common and effective method for synthesizing 2-formylthiophenes is the Vilsmeier-Haack reaction.[2] This protocol outlines a plausible synthesis of this compound from the commercially available 2-propylthiophene.

Reaction: Vilsmeier-Haack formylation of 2-propylthiophene.

Caption: Workflow for the Vilsmeier-Haack synthesis.

Experimental Protocol:

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool dimethylformamide (DMF, 3 equivalents) to 0°C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, ensuring the temperature does not exceed 10°C. Stir the resulting mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

-

Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent, [CHCl=N(CH₃)₂]⁺, which is the formylating agent. Careful temperature control prevents degradation.

-

-

Substrate Addition: Add 2-propylthiophene (1 equivalent) dropwise to the reaction mixture, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then heat to 80°C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the electrophilic aromatic substitution to occur on the electron-rich thiophene ring. The formylation occurs preferentially at the 5-position, which is activated by the 2-propyl group.

-

-

Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralization: Slowly neutralize the acidic mixture by adding a cold aqueous solution of sodium hydroxide (e.g., 30% w/v) until the pH is approximately 7-8.

-

Causality: This step hydrolyzes the intermediate iminium salt to the final aldehyde product and neutralizes the excess acid.

-

-

Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Applications in Research and Drug Development

Alkylated thiophene aldehydes are valuable intermediates in the synthesis of a wide range of functional materials and pharmaceuticals.[1]

-

Pharmaceutical Scaffolds: Thiophene-containing molecules are known to possess diverse biological activities, including antitumor, analgesic, and anti-inflammatory properties.[1] this compound serves as a key starting material for synthesizing derivatives with potential therapeutic applications, such as Schiff bases and thiosemicarbazones, which are explored for antiparasitic activity.[9]

-

Dopamine Agonists: Substituted thiophenes are core structures in compounds developed as dopamine D1 agonists, which are relevant for treating neurological disorders.[1]

-

Organic Electronics: The thiophene moiety is a fundamental unit in conductive polymers and organic semiconductors. Functionalized thiophenes are used as building blocks for organic field-effect transistors (OFETs) and materials for organic solar cells.[1] Polymerization of thiophene-2-carbaldehyde derivatives can lead to conductive polymers with interesting properties.[10]

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care.

-

Hazards: The compound is classified as an irritant.[4] Related thiophene aldehydes are harmful if swallowed and can cause skin and serious eye irritation.[11][12]

-

Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[11][13] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11][14]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[11][13] The compound may be air-sensitive.[12][13]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[13] Recommended storage temperature is between 2-8°C.

References

-

Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. (2021). Molbank, 2021(2), M1233. MDPI. Retrieved January 2, 2026, from [Link]

-

Understanding the Chemical Properties and Reactions of Thiophene-2-carbaldehyde Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026, from [Link]

-

Condensation of thiopheneanils or thiophene-2-carboxaldehyde with guaiazulene. (2008). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. (2020). Kuwait Journal of Science, 47(3). Retrieved January 2, 2026, from [Link]

-

FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

5-NITROTHIOPHENE-2-CARBOXALDEHYDE. (n.d.). SpectraBase. Retrieved January 2, 2026, from [Link]

-

2-Propylthiophene. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Thiophene-2,5-dicarbaldehyde - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 2, 2026, from [Link]

-

5-Ethyl-2-thiophenecarboxaldehyde. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

5-Nitrothiophene-2-Carboxaldehyde: Properties, Synthesis, and Applications as a Pharmaceutical Intermediate. (2025, October 10). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Buy Thiophene-2-carbaldehyde | 98-03-3 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]

- 5. 35250-76-1|this compound|BLD Pharm [bldpharm.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. 5-Methylthiophene-2-carboxaldehyde(13679-70-4) 1H NMR spectrum [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. journalskuwait.org [journalskuwait.org]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. fishersci.com [fishersci.com]

- 14. merckmillipore.com [merckmillipore.com]

A Technical Guide to the Synthesis of 5-Propylthiophene-2-carbaldehyde via the Vilsmeier-Haack Reaction

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiophene-based carbaldehydes are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials. Their utility stems from the versatile reactivity of the aldehyde group, which serves as a handle for a wide array of chemical transformations. This guide provides an in-depth technical overview of a robust and widely-used method for the formylation of electron-rich heterocycles: the Vilsmeier-Haack reaction. We will focus specifically on the regioselective synthesis of 5-propylthiophene-2-carbaldehyde from 2-propylthiophene, detailing the underlying mechanism, a field-proven experimental protocol, critical safety considerations, and data interpretation.

Section 1: Introduction to the Vilsmeier-Haack Reaction in Thiophene Chemistry

The Vilsmeier-Haack reaction is a highly efficient and mild method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[1] The classical reagents employed are phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF), which react in situ to form the electrophilic Vilsmeier reagent.[2][3]

Thiophene is an aromatic heterocycle that readily undergoes electrophilic substitution. The relative reactivity of five-membered heterocycles in this reaction follows the order of pyrrole > furan > thiophene, indicating that thiophene is less reactive than furan but still a suitable substrate.[4] When the thiophene ring is substituted with an electron-donating group, such as an alkyl chain, the ring becomes more activated towards electrophilic attack. In the case of 2-propylthiophene, the propyl group activates the ring and directs substitution primarily to the C5 position, which is the most electronically enriched and sterically accessible position.

Section 2: Reaction Mechanism and Regioselectivity

The causality behind the Vilsmeier-Haack reaction can be understood through a multi-step mechanism involving the formation of a potent electrophile followed by a classical electrophilic aromatic substitution.

Step 1: Formation of the Vilsmeier Reagent N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a phosphate derivative to generate the highly electrophilic N,N-dimethylchloroiminium ion, commonly known as the Vilsmeier reagent.[3][4][5] This species is the active formylating agent in the reaction.

Step 2: Electrophilic Aromatic Substitution The electron-rich π-system of the 2-propylthiophene ring attacks the electrophilic carbon of the Vilsmeier reagent. The attack occurs preferentially at the C5 position due to the +I (inductive) and hyperconjugation effects of the C2-propyl group, which stabilize the resulting sigma complex (arenium ion).

Step 3: Aromaticity Restoration and Iminium Salt Formation A base, typically DMF from the reaction medium, abstracts a proton from the C5 position, restoring the aromaticity of the thiophene ring and forming a thiophene-iminium salt intermediate.[4]

Step 4: Hydrolysis to the Aldehyde During the aqueous workup phase, water attacks the iminium salt. Subsequent elimination of dimethylamine and deprotonation yields the final product, this compound.[6]

Caption: Workflow of the Vilsmeier-Haack formylation of 2-propylthiophene.

Section 3: Quantitative Data Summary

The following table summarizes the recommended stoichiometry and reaction parameters for the synthesis. Molar equivalents are based on the limiting reagent, 2-propylthiophene.

| Reagent/Parameter | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Molar Eq. | Volume/Mass | Notes |

| 2-Propylthiophene | C₇H₁₀S | 126.22 | 10.0 | 1.0 | 1.26 g (1.24 mL) | Limiting Reagent |

| Phosphorus Oxychloride | POCl₃ | 153.33 | 11.0 | 1.1 | 1.81 g (1.08 mL) | Corrosive & Water-Reactive |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | 100 | 10.0 | 7.31 g (7.73 mL) | Used as both reagent and solvent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 20 mL | Anhydrous solvent |

| Sodium Acetate (anhyd.) | C₂H₃NaO₂ | 82.03 | ~50 | ~5.0 | ~4.1 g | For quenching/neutralization |

| Water/Ice | H₂O | 18.02 | - | - | ~100 g | For quenching |

| Reaction Temperature | - | - | - | - | 0°C to RT | Initial cooling is critical |

| Reaction Time | - | - | - | - | 2-4 hours | Monitor by TLC |

| Expected Product | C₈H₁₀OS | 154.23 | - | - | - | This compound[7] |

Section 4: Experimental Protocol

This protocol is designed for execution by trained laboratory personnel familiar with handling hazardous and anhydrous reagents.

CRITICAL SAFETY PRECAUTIONS: Phosphorus oxychloride (POCl₃) is extremely corrosive, toxic upon inhalation, and reacts violently with water to release toxic HCl gas.[8][9][10] All operations involving POCl₃ must be conducted in a certified chemical fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (neoprene or butyl rubber recommended).[12] Ensure an emergency eyewash and safety shower are immediately accessible.[11] All glassware must be oven- or flame-dried to be scrupulously free of moisture.

Equipment:

-

Three-neck round-bottom flask (100 mL), oven-dried

-

Dropping funnel, oven-dried

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Nitrogen or Argon gas inlet

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Apparatus for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: Assemble the three-neck flask with the dropping funnel, a gas inlet, and a septum. Place the flask under a positive pressure of inert gas (N₂ or Ar).

-

Reagent Preparation: In the flask, combine N,N-dimethylformamide (7.73 mL, 100 mmol) and anhydrous dichloromethane (20 mL). Cool the solution to 0°C using an ice-water bath.

-

Vilsmeier Reagent Formation: Charge the dropping funnel with phosphorus oxychloride (1.08 mL, 11.0 mmol). Add the POCl₃ dropwise to the stirred DMF solution over 15-20 minutes, ensuring the internal temperature does not rise above 5°C. A thick, white precipitate of the Vilsmeier reagent may form.

-

Substrate Addition: After the POCl₃ addition is complete, continue stirring at 0°C for an additional 20 minutes. Add 2-propylthiophene (1.24 mL, 10.0 mmol) dropwise via syringe over 10 minutes.

-

Reaction Progression: After the addition, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 2-4 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).

-

Quenching: Prepare a beaker with crushed ice (approx. 100 g) and sodium acetate (4.1 g). Slowly and carefully pour the reaction mixture onto the ice/acetate mixture with vigorous stirring. This step is exothermic and will release some HCl gas; perform this in the fume hood.

-

Work-up: Once the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 40 mL).[13]

-

Washing and Drying: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

-

Purification: Purify the crude oil via flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity) to isolate the pure this compound.[13][14]

Section 5: Conclusion

The Vilsmeier-Haack reaction provides a direct and high-yielding pathway to this compound. The reaction's success hinges on the careful control of temperature during the formation of the Vilsmeier reagent and a meticulous, anhydrous setup. The regiochemical outcome is predictably controlled by the electronic and steric properties of the alkyl substituent on the thiophene ring. By following the detailed protocol and adhering strictly to the safety precautions outlined, researchers can reliably synthesize this valuable heterocyclic building block for further application in drug discovery and materials science.

References

- J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.

- Clementi, S., & Marino, G. (n.d.). The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. RSC Publishing.

- BenchChem. (2025). Application Notes and Protocols: Thiophene Dialdehydes in Covalent Organic Frameworks.

- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).

- Gate Chemistry. (2020, July 15). DMF/POCl3 (Vilsmeier Haack Reaction) |Gate Chemistry| [Video]. YouTube.

- Wikipedia. (n.d.). Vilsmeier–Haack reaction.

- Vilsmeier–Haack Complex Formation by Fe3O4@SiO2@CS@POCl2–x/DMF. (2025, April 22).

- Chapman, N. B., Clarke, K., & Sharma, K. S. (n.d.). Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Journal of the Chemical Society C: Organic. RSC Publishing.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- Spectrum Chemical. (2015, April 10). SAFETY DATA SHEET - PHOSPHORUS OXYCHLORIDE, REAGENT.

- Santa Cruz Biotechnology. (n.d.). 5-Propyl-thiophene-2-carbaldehyde | CAS 35250-76-1.

- A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. (2024, March 25). ACS Publications.

- CAMEO Chemicals | NOAA. (n.d.). phosphorus oxychloride - Report.

- Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride.

- Phosphorus oxychloride - SAFETY DATA SHEET. (n.d.).

- Phosphorus(V) oxychloride - SAFETY DATA SHEET. (2025, September 17).

- MDPI. (n.d.). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde.

- ACS Publications. (2020, January 29). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers | ACS Applied Materials & Interfaces.

- ResearchGate. (2019, July 20). Preparing Vilsmeier reagent?.

- Google Patents. (n.d.). US2741622A - Preparation of thiophene-2-aldehydes.

- Organic Syntheses Procedure. (n.d.).

- Reddit. (2024, March 20). Vilsmeier Haack Reaction : r/OrganicChemistry.

- NIH. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.

- Google Patents. (n.d.). CA2108737A1 - Process for production of 2-thiophene aldehydes.

- Scirp.org. (n.d.). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides.

- Kuwait Journal of Science. (n.d.). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst.

- Sigma-Aldrich. (n.d.). This compound | 35250-76-1.

- NIST WebBook. (n.d.). 2-Thiophenecarboxaldehyde.

- NIH PubChem. (n.d.). 5-Phenylthiophene-2-carbaldehyde | C11H8OS | CID 177053.

- Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scbt.com [scbt.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. my.airliquide.com [my.airliquide.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

Spectroscopic Profiling of 5-Propylthiophene-2-carbaldehyde: A Technical Guide for Researchers

Introduction

5-Propylthiophene-2-carbaldehyde, a substituted thiophene derivative, represents a key building block in the synthesis of various organic materials and pharmaceutical intermediates. The precise elucidation of its molecular structure is paramount for its application in drug discovery and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule's architecture and are indispensable for its unambiguous identification and quality control.

This technical guide offers an in-depth analysis of the spectroscopic data for this compound. While direct experimental spectra for this specific compound are not widely available in public databases, this guide will provide a robust, predicted spectroscopic profile based on the well-documented data of closely related structural analogs. This approach, grounded in established principles of spectroscopy, offers a reliable framework for researchers working with this compound. The predicted data is synthesized from the analysis of compounds such as 5-methyl-2-thiophenecarboxaldehyde and 5-ethyl-2-thiophenecarboxaldehyde, providing a scientifically sound basis for interpretation.

Molecular Structure

The molecular structure of this compound forms the basis for the interpretation of its spectroscopic data. The key structural features include a 2,5-disubstituted thiophene ring, an aldehyde functional group at the C2 position, and a propyl group at the C5 position.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below, based on the analysis of structurally similar compounds.[1][2]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the two thiophene ring protons, and the protons of the propyl group.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~9.82 | s | 1H | Aldehyde proton (-CHO) |

| ~7.65 | d | 1H | Thiophene proton (H3) |

| ~6.95 | d | 1H | Thiophene proton (H4) |

| ~2.85 | t | 2H | Methylene protons (-CH₂-CH₂-CH₃) |

| ~1.75 | m | 2H | Methylene protons (-CH₂-CH₂-CH₃) |

| ~1.00 | t | 3H | Methyl protons (-CH₂-CH₂-CH₃) |

| s: singlet, d: doublet, t: triplet, m: multiplet |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Aldehyde Proton: A sharp singlet is predicted to appear far downfield around δ 9.82 ppm. This significant downfield shift is characteristic of an aldehyde proton due to the strong deshielding effect of the adjacent carbonyl group.[1]

-

Thiophene Protons: The two protons on the thiophene ring are expected to appear as doublets around δ 7.65 ppm (H3) and δ 6.95 ppm (H4). The proton at the H3 position is deshielded by the electron-withdrawing aldehyde group, causing it to resonate at a lower field than the H4 proton. The coupling between these two adjacent protons will result in a doublet for each signal.

-

Propyl Group Protons: The propyl group will give rise to three distinct signals. The methylene protons attached directly to the thiophene ring are expected to appear as a triplet around δ 2.85 ppm. The adjacent methylene protons will be a multiplet (sextet) around δ 1.75 ppm, and the terminal methyl protons will be a triplet around δ 1.00 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~182.5 | Aldehyde Carbonyl (C=O) |

| ~152.0 | Thiophene Carbon (C5) |

| ~142.5 | Thiophene Carbon (C2) |

| ~137.0 | Thiophene Carbon (C3) |

| ~127.5 | Thiophene Carbon (C4) |

| ~31.0 | Methylene Carbon (-CH₂-CH₂-CH₃) |

| ~24.0 | Methylene Carbon (-CH₂-CH₂-CH₃) |

| ~13.5 | Methyl Carbon (-CH₂-CH₂-CH₃) |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon: The aldehyde carbonyl carbon is expected to have the most downfield chemical shift, around δ 182.5 ppm, which is a characteristic resonance for this functional group.[1]

-

Thiophene Carbons: The four carbons of the thiophene ring will have distinct chemical shifts. The carbon attached to the aldehyde group (C2) and the carbon attached to the propyl group (C5) will be significantly deshielded. The remaining two thiophene carbons (C3 and C4) will appear at higher fields.

-

Propyl Group Carbons: The three carbons of the propyl group will appear in the aliphatic region of the spectrum, with the methylene carbon directly attached to the thiophene ring being the most deshielded of the three.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| ~3100 | Medium | C-H stretching (thiophene ring) |

| ~2960, ~2870 | Medium | C-H stretching (propyl group) |

| ~2820, ~2720 | Medium | C-H stretching (aldehyde) |

| ~1670 | Strong | C=O stretching (aldehyde) |

| ~1460, ~1530 | Medium | C=C stretching (thiophene ring) |

| ~815 | Strong | C-H out-of-plane bending (2,5-disubstituted thiophene) |

Interpretation of the Predicted IR Spectrum:

-

Carbonyl Stretch: The most prominent peak in the IR spectrum is expected to be a strong absorption band around 1670 cm⁻¹, which is characteristic of the C=O stretching vibration of a conjugated aldehyde. The conjugation with the thiophene ring slightly lowers the frequency compared to a simple aliphatic aldehyde.

-

Aldehyde C-H Stretch: Two medium intensity bands are predicted around 2820 cm⁻¹ and 2720 cm⁻¹. This pair of bands is a hallmark of the C-H stretching vibration of an aldehyde proton and is often observed as a doublet due to Fermi resonance.[1]

-

Thiophene and Propyl C-H Stretches: The C-H stretching vibrations of the thiophene ring are expected in the aromatic region around 3100 cm⁻¹, while the aliphatic C-H stretches of the propyl group will appear around 2960 cm⁻¹ and 2870 cm⁻¹.

-

Thiophene Ring Vibrations: The stretching vibrations of the C=C bonds within the thiophene ring are expected to produce medium intensity bands in the 1460-1530 cm⁻¹ region. A strong band around 815 cm⁻¹ is characteristic of the out-of-plane C-H bending for a 2,5-disubstituted thiophene ring, providing evidence for the substitution pattern.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula of this compound is C₈H₁₀OS, with a molecular weight of 154.23 g/mol .

Predicted Mass Spectrum:

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 154.

-

Major Fragmentation Pathways:

-

Loss of a hydrogen atom from the aldehyde group to give a strong peak at m/z = 153 ([M-H]⁺).

-

Loss of the formyl radical (-CHO) to give a peak at m/z = 125 ([M-29]⁺).

-

Benzylic-type cleavage of the propyl group, leading to the loss of an ethyl radical (-CH₂CH₃) to form a stable thiophenylmethyl cation at m/z = 125 ([M-29]⁺).

-

McLafferty rearrangement is unlikely due to the absence of a γ-hydrogen in the appropriate position relative to the carbonyl group.

-

Figure 2: Predicted Mass Spectral Fragmentation of this compound.

Experimental Protocols

The following are generalized, yet detailed, methodologies for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to approximately 15 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 220 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio, which may be significantly more than for ¹H NMR.

-

IR Spectroscopy Protocol

-

Sample Preparation: As this compound is likely a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Mass Spectrometry Protocol

-

Instrumentation: Utilize a mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Introduction: Inject a dilute solution of the compound into the GC. The GC column will separate the compound from any impurities before it enters the mass spectrometer.

-

Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV.

-

Analysis: The mass analyzer (e.g., a quadrupole) will separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector will record the abundance of each ion, generating the mass spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic analysis of this compound. By leveraging data from closely related analogs, we have constructed a reliable and scientifically grounded profile of its expected NMR, IR, and MS spectra. The detailed interpretations and experimental protocols herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the accurate identification and characterization of this important chemical entity.

References

-

PubChem. 5-Ethyl-2-thiophenecarboxaldehyde. [Link]

-

SpectraBase. 5-Methyl-2-thiophenecarboxaldehyde. [Link]

-

NIST WebBook. 2-Thiophenecarboxaldehyde. [Link]

Sources

An In-depth Technical Guide to 5-Propylthiophene-2-carbaldehyde (CAS 35250-76-1)

Introduction: A Versatile Heterocyclic Building Block

5-Propylthiophene-2-carbaldehyde is a substituted thiophene derivative that has garnered significant interest within the scientific community, particularly in the fields of materials science and medicinal chemistry.[1] Its unique molecular architecture, featuring a propyl group and a reactive aldehyde moiety on a thiophene ring, makes it a valuable intermediate for the synthesis of a diverse array of functional organic molecules.[1] The electron-rich nature of the thiophene ring, coupled with the synthetic versatility of the aldehyde group, allows for its incorporation into complex molecular structures, including conjugated polymers, oligothiophenes, and pharmacologically active compounds. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering researchers, scientists, and drug development professionals a technical resource to support their work with this important chemical entity.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective and safe use in a laboratory setting. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 35250-76-1 | [2] |

| Molecular Formula | C₈H₁₀OS | [2] |

| Molecular Weight | 154.23 g/mol | [2] |

| Physical Form | Liquid | [3] |

| Purity | ≥95% - 97% | [1][3] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [3] |

Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated area or a fume hood is recommended. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 2-propylthiophene. This reaction introduces a formyl group (-CHO) onto the electron-rich thiophene ring.

Reaction Principle: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The electrophilic Vilsmeier reagent is then attacked by the electron-rich aromatic substrate, in this case, 2-propylthiophene. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. The electron-donating nature of the propyl group directs the formylation to the C5 position of the thiophene ring.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Propylthiophene

This protocol is a generalized procedure based on established methods for the formylation of thiophene derivatives.

Materials:

-

2-Propylthiophene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Condenser

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, add anhydrous N,N-dimethylformamide (3.0 equivalents) and anhydrous dichloromethane. Cool the solution to 0°C using an ice bath.

-

Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF solution while maintaining the temperature at 0°C.

-

Stir the mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 2-propylthiophene (1.0 equivalent) in anhydrous dichloromethane dropwise at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (approximately 40-50°C).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)

-

δ ~9.8 ppm (s, 1H): This downfield singlet is characteristic of the aldehyde proton (-CHO).

-

δ ~7.6 ppm (d, 1H): This doublet corresponds to the proton at the C3 position of the thiophene ring, deshielded by the adjacent aldehyde group.

-

δ ~6.9 ppm (d, 1H): This doublet is assigned to the proton at the C4 position of the thiophene ring.

-

δ ~2.8 ppm (t, 2H): A triplet corresponding to the methylene protons (-CH₂-) of the propyl group adjacent to the thiophene ring.

-

δ ~1.7 ppm (sextet, 2H): A sextet for the central methylene protons (-CH₂-) of the propyl group.

-

δ ~1.0 ppm (t, 3H): A triplet for the terminal methyl protons (-CH₃) of the propyl group.

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)

-

δ ~183 ppm: Aldehyde carbonyl carbon (-CHO).

-

δ ~150-155 ppm: Quaternary carbon at the C5 position of the thiophene ring.

-

δ ~144 ppm: Quaternary carbon at the C2 position of the thiophene ring.

-

δ ~136 ppm: Carbon at the C3 position of the thiophene ring.

-

δ ~126 ppm: Carbon at the C4 position of the thiophene ring.

-

δ ~32 ppm: Methylene carbon of the propyl group attached to the thiophene ring.

-

δ ~24 ppm: Central methylene carbon of the propyl group.

-

δ ~14 ppm: Terminal methyl carbon of the propyl group.

Predicted Infrared (IR) Spectrum

-

~2960-2850 cm⁻¹: C-H stretching vibrations of the propyl group.

-

~2820 and ~2720 cm⁻¹: Characteristic C-H stretching of the aldehyde group (Fermi resonance doublet).

-

~1665-1685 cm⁻¹: Strong C=O stretching vibration of the aldehyde carbonyl group.[8][9]

-

~1450-1550 cm⁻¹: C=C stretching vibrations within the thiophene ring.

-

~810 cm⁻¹: C-H out-of-plane bending, characteristic of a 2,5-disubstituted thiophene.[5]

Predicted Mass Spectrum (MS)

-

Molecular Ion (M⁺): A prominent peak at m/z = 154, corresponding to the molecular weight of the compound. The fragmentation pattern would likely show losses of the propyl group (M-43) and the CHO group (M-29).

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the aldehyde functional group and the thiophene ring.

Reactions of the Aldehyde Group

The aldehyde moiety is a versatile handle for a wide range of chemical transformations, including:

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 5-propylthiophene-2-carboxylic acid.

-

Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield the corresponding alcohol, (5-propylthiophen-2-yl)methanol.

-

Condensation Reactions: The aldehyde undergoes condensation reactions with various nucleophiles to form C=N double bonds (imines or Schiff bases) or C=C double bonds (e.g., Knoevenagel condensation, Wittig reaction). These reactions are crucial for extending the conjugated system of the molecule.

Reactions Involving the Thiophene Ring

The thiophene ring can participate in various cross-coupling reactions, which are instrumental in the synthesis of more complex architectures. While the aldehyde group can sometimes interfere, with appropriate protection or reaction conditions, reactions such as Suzuki or Stille couplings can be performed on a halogenated version of the molecule to introduce aryl or other substituents.

Caption: Key reaction pathways for this compound.

Applications in Research and Development

The unique combination of a thiophene core, an alkyl chain for solubility, and a reactive aldehyde group positions this compound as a valuable building block in several high-tech and pharmaceutical applications.

Materials Science: Organic Electronics

Thiophene-based molecules are renowned for their excellent electronic properties, making them prime candidates for organic semiconductors.[8] this compound serves as a precursor for the synthesis of:

-

Oligothiophenes and Conjugated Polymers: The aldehyde group can be used to link thiophene units together or to other aromatic systems, creating extended π-conjugated systems. These materials are the active components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[10][11] The propyl group enhances the solubility of these materials in organic solvents, facilitating their processing from solution.

-

Dyes for Dye-Sensitized Solar Cells (DSSCs): The electron-rich thiophene moiety can act as a donor in donor-π-acceptor (D-π-A) dyes, which are crucial for the performance of DSSCs. The aldehyde group provides a convenient point of attachment for other components of the dye molecule.

Drug Discovery and Medicinal Chemistry

The thiophene nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Thiophene derivatives have exhibited a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[8] The aldehyde functionality of this compound allows for its facile incorporation into more complex molecules for biological screening through reactions such as reductive amination or the formation of hydrazones and other derivatives. While specific studies on the biological activity of this compound itself are limited, its derivatives are of interest for developing novel therapeutic agents.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in both materials science and drug discovery. Its synthesis via the Vilsmeier-Haack reaction is a well-established and scalable process. The dual reactivity of the aldehyde group and the thiophene ring provides a rich platform for the creation of novel, high-value molecules. As research into organic electronics and new therapeutic agents continues to advance, the demand for versatile building blocks like this compound is expected to grow, solidifying its role as a key component in the toolbox of synthetic chemists.

References

-

Hyodo, K.; Toyama, R.; Hiroki Mori, H.; Yasushi Nishihara, Y. Synthesis and physicochemical properties of piceno[...]. Molecules, 2021 , 26(15), 4469. [Link]

-

Zhang, Y., et al. Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Royal Society of Chemistry, 2015 . [Link]

-

The Good Scents Company. 5-propyl-thiophene-2-aldehyde. [Link]

-

Kuwait Journal of Science. Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. [Link]

-

ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,.... [Link]

-

ResearchGate. IR spectra of: (a) thiophene-2-carbaldehyde, (b) 2-(Piperidin-4-yl).... [Link]

-

PubChem. 5-Ethyl-2-thiophenecarboxaldehyde. [Link]

-

PubChem. 5-Phenylthiophene-2-carbaldehyde. [Link]

-

NIST WebBook. 2-Thiophenecarboxaldehyde. [Link]

-

NIST WebBook. 2-Thiophenecarboxaldehyde. [Link]

-

The Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. [Link]

-

SpectraBase. Thiophene-2-carboxamide, N-propyl-N-(2-ethylhexyl)-. [Link]

Sources

- 1. CAS 35250-76-1: 5-propyl-thiophene-2-carbaldehyde [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 35250-76-1 [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. 5-Methylthiophene-2-carboxaldehyde(13679-70-4) 1H NMR [m.chemicalbook.com]

- 7. 5-Ethyl-2-thiophenecarboxaldehyde | C7H8OS | CID 169830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. journalskuwait.org [journalskuwait.org]

- 9. researchgate.net [researchgate.net]

- 10. Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde | MDPI [mdpi.com]

- 11. 5-Phenylthiophene-2-carbaldehyde | C11H8OS | CID 177053 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 5-Propylthiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Propylthiophene-2-carbaldehyde is a substituted thiophene derivative of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. As a key building block, its aldehyde functional group and the substituted thiophene ring offer versatile opportunities for the synthesis of more complex molecules with potential applications in drug development and the creation of novel organic materials. A thorough understanding of its fundamental physical properties, such as boiling point and density, is paramount for its effective use in research and development, ensuring proper handling, purification, and reaction control. This guide provides a detailed overview of these properties and the experimental methodologies for their determination.

Core Physical Properties

| Physical Property | Expected Value/Range | Structural Analogs' Data |

| Boiling Point | Estimated: >160 °C at atmospheric pressure | - Thiophene-2-carbaldehyde: 198 °C[1] - 2-Propylthiophene: 158-159 °C[2] - 5-Phenylthiophene-2-carboxaldehyde: 203 °C at 16 mmHg[3] |

| Density | Estimated: ~1.0 - 1.2 g/mL | - Thiophene-2-carbaldehyde: 1.2 g/mL[1] |

The presence of the propyl group is expected to increase the boiling point compared to thiophene, while the aldehyde group will further elevate it due to increased polarity and intermolecular forces.

Experimental Determination of Physical Properties

To obtain precise and reliable data for this compound, direct experimental measurement is necessary. The following sections detail the standard laboratory protocols for determining the boiling point and density of a liquid organic compound.

Boiling Point Determination: The Capillary Method

The capillary method, often carried out using a Thiele tube, is a common and efficient technique for determining the boiling point of a small quantity of liquid.[4]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In this method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges from a capillary tube and then ceases upon slight cooling is recorded as the boiling point.[5][6]

Experimental Protocol:

-

Sample Preparation: A few drops of this compound are placed in a small test tube or fusion tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample with the open end submerged.

-

Apparatus Setup: The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: The Thiele tube is gently heated at the side arm to ensure even heat distribution via convection currents.

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[4][5]

Diagram of Boiling Point Determination Workflow

Caption: Workflow for Boiling Point Determination using the Capillary Method.

Density Determination: The Pycnometer Method

The density of a liquid can be accurately determined by measuring the mass of a known volume of the substance. A pycnometer, a flask with a precisely known volume, is ideal for this purpose.

Principle: Density (ρ) is defined as the mass (m) of a substance per unit volume (V). The pycnometer method involves weighing the empty pycnometer, the pycnometer filled with the sample liquid, and the pycnometer filled with a reference liquid of known density (e.g., deionized water).

Experimental Protocol:

-

Pycnometer Preparation: A clean, dry pycnometer is weighed accurately on an analytical balance (m_empty).

-

Sample Measurement: The pycnometer is filled with this compound, ensuring no air bubbles are present, and the excess liquid is wiped from the outside. The filled pycnometer is then weighed (m_sample).

-

Reference Measurement: The pycnometer is emptied, cleaned, dried, and filled with deionized water. It is then weighed again (m_water). The temperature of the water should be recorded to use the correct density value for calculations.

-

Calculation:

-

Mass of the sample = m_sample - m_empty

-

Mass of the water = m_water - m_empty

-

Volume of the pycnometer = (Mass of the water) / (Density of water at the measured temperature)

-

Density of the sample = (Mass of the sample) / (Volume of the pycnometer)

-

Diagram of Density Determination Workflow

Caption: Workflow for Density Determination using the Pycnometer Method.

Conclusion

References

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

-

Al-Rasheed University. (n.d.). Organic Chemistry Laboratory. Retrieved from [Link]

-

Nazare, V. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

JoVE. (2020, March 26). Boiling Points. Retrieved from [Link]

-

Babcock University. (n.d.). Experiment 1: Determining the Densities of Solids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Ethyl-2-thiophenecarboxaldehyde. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Propyl thiophene-2-carboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophene-2-carboxaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Propylthiophene. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]

- 2. 2-Propylthiophene | C7H10S | CID 73771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. Video: Boiling Points - Concept [jove.com]

The Solubility Profile of 5-Propylthiophene-2-carbaldehyde in Organic Solvents

An In-depth Technical Guide

Abstract

5-Propylthiophene-2-carbaldehyde is a versatile heterocyclic aldehyde with significant applications as a building block in pharmaceuticals, organic electronics, and materials science.[1][2] Its solubility in organic solvents is a critical parameter that governs its utility in synthesis, purification, and formulation. This guide provides a comprehensive overview of the theoretical principles dictating the solubility of this compound, predictive assessments, and detailed experimental protocols for its quantitative determination. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals to accurately measure and leverage the solubility characteristics of this compound.

Introduction: Understanding the Molecule

This compound (CAS: 35250-76-1, Molecular Formula: C₈H₁₀OS) is an aromatic compound featuring a five-membered thiophene ring substituted with a propyl group at the 5-position and an aldehyde functional group at the 2-position.[1][3] This unique substitution pattern imparts a distinct physicochemical profile that is crucial for its application. The aldehyde group offers a reactive site for various chemical transformations, while the propyl group enhances its hydrophobic character, influencing its solubility and interaction with other molecules.[1]

Understanding the solubility of this compound is paramount for a range of applications:

-

Synthetic Chemistry: Selecting an appropriate solvent is essential to ensure reactants are in the same phase, enabling efficient molecular collision and reaction.

-

Purification: Techniques like recrystallization are entirely dependent on the differential solubility of the target compound and impurities in a given solvent system at varying temperatures.

-

Formulation Development: For applications in drug delivery or organic electronics, solubility in specific solvent systems dictates the feasibility and methodology of creating homogenous and stable formulations.

This guide will first explore the theoretical underpinnings of its solubility based on its molecular structure and then provide a robust experimental framework for its empirical determination.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 35250-76-1 | [1] |

| Molecular Formula | C₈H₁₀OS | [3] |

| Molecular Weight | 154.23 g/mol | [3] |

| Physical Form | Liquid | |

| Storage | 2-8°C, inert atmosphere, dark place | [4] |

Theoretical Principles & Qualitative Solubility Prediction

The solubility of a substance is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[5][6] The structure of this compound is amphipathic, containing both polar and non-polar regions.

-

Polar Moieties: The aldehyde group (-CHO) is highly polar due to the electronegative oxygen atom, making it capable of dipole-dipole interactions. The sulfur atom in the thiophene ring also contributes to the molecule's overall polarity.

-

Non-Polar Moieties: The n-propyl group (-CH₂CH₂CH₃) is a non-polar, hydrophobic alkyl chain that engages in van der Waals forces (London dispersion forces). The carbon backbone of the thiophene ring also contributes to its non-polar character.

The presence of the propyl substituent makes the molecule significantly more hydrophobic compared to its shorter-chain analogs or the parent compound, thiophene-2-carbaldehyde.[1] While the aldehyde group in thiophene-2-carbaldehyde allows for moderate solubility in polar solvents like water through hydrogen bonding, the addition of the propyl chain in this compound is expected to decrease its solubility in highly polar solvents and increase it in non-polar organic solvents.[7]

Based on these structural features, we can predict its qualitative solubility in common classes of organic solvents.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | High | The non-polar propyl chain and thiophene ring will interact favorably with non-polar solvents via van der Waals forces. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | These solvents have polar groups that can interact with the aldehyde moiety, while their organic backbone is compatible with the rest of the molecule. |

| Polar Protic | Ethanol, Methanol | Moderate | The aldehyde can act as a hydrogen bond acceptor, but the overall hydrophobicity from the propyl group will limit miscibility compared to smaller alcohols. |

| Highly Polar | Water | Low / Insoluble | The hydrophobic character of the propyl group and thiophene ring will dominate, leading to poor interaction with the highly ordered hydrogen-bonding network of water.[8] |

Quantitative Determination of Thermodynamic Solubility

While predictions are useful, precise quantitative data is essential for scientific rigor. The "gold standard" for determining the intrinsic, equilibrium solubility of a compound is the shake-flask method .[9] This technique measures thermodynamic solubility, which reflects a true equilibrium state between the dissolved and undissolved solid forms of the compound.[10]

For accurate quantification, especially at low concentrations, High-Performance Liquid Chromatography (HPLC) is the analytical tool of choice due to its high sensitivity and ability to separate the analyte from potential impurities or degradation products.[11]

Diagram: Experimental Workflow

The following diagram outlines the logical flow of the shake-flask method coupled with HPLC analysis.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Experimental Protocol: Shake-Flask Method with HPLC-UV Quantification

This protocol provides a self-validating system for obtaining reliable solubility data.

1. Materials & Equipment:

-

This compound (≥97% purity)

-

HPLC-grade organic solvents (e.g., Hexane, Ethanol, THF)

-

Volumetric flasks and pipettes

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

HPLC system with a UV detector and a suitable column (e.g., C18 for reversed-phase)

2. Preparation of Calibration Standards:

-

Expertise: Creating accurate standards is the foundation of trustworthy quantification. Prepare a primary stock solution by accurately weighing a known amount of this compound and dissolving it in a suitable solvent (e.g., acetonitrile) in a volumetric flask.

-

From this stock, perform serial dilutions to create a series of at least five calibration standards that bracket the expected solubility range.[12]

3. Sample Equilibration (The Shake-Flask Step):

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent. "Excess" is critical and is confirmed by visually observing undissolved compound at the end of the experiment.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours. This extended time is crucial to ensure a true thermodynamic equilibrium is reached.[9][10]

4. Sample Preparation for Analysis:

-

After equilibration, allow the vials to sit undisturbed for at least 1 hour to let the excess solid settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles that would falsely inflate the solubility measurement.

-

Accurately dilute the filtrate with the HPLC mobile phase to a concentration that is expected to fall within the linear range of the calibration curve.

5. HPLC Analysis:

-

Develop an HPLC method capable of resolving the this compound peak from any solvent or impurity peaks. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.

-

Set the UV detector to a wavelength where the compound has strong absorbance (λ_max).

-

First, inject the calibration standards to generate a calibration curve. The curve's linearity (R² > 0.99) validates the method's accuracy.[12]

-

Next, inject the prepared (filtered and diluted) samples.

6. Calculation:

-

Using the regression equation from the calibration curve (y = mx + c, where y is peak area and x is concentration), calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the final solubility of this compound in the test solvent. Report the result in units such as mg/mL or mol/L.

Alternative & High-Throughput Screening Methods

For early-stage discovery where rapid ranking of solubility in many solvents is needed, high-throughput kinetic solubility methods are often employed. These methods measure the concentration at which a compound, typically introduced from a DMSO stock solution, precipitates out of an aqueous or organic medium.[13]

-

UV-Spectroscopic Method: After equilibration and filtration (often in a 96-well plate format), the concentration in the filtrate is determined by UV absorbance against a calibration curve. This method is fast and provides a more accurate value than purely visual methods.[10][14]

-

Nephelometry (Turbidimetry): This technique measures the amount of light scattered by undissolved particles in a solution. It is an extremely fast, automated method used to find the point of precipitation, making it ideal for screening large numbers of compounds or solvent conditions.[9][13]

It is crucial to recognize that kinetic solubility values are often higher than thermodynamic solubility because they can represent a supersaturated state or precipitation from an amorphous form rather than a crystalline solid.[9]

Conclusion

The solubility of this compound is a complex function of its amphipathic molecular structure. While theoretical principles allow for robust qualitative predictions—high solubility in non-polar and polar aprotic solvents, moderate in polar protic, and low in water—quantitative determination is essential for all research and development applications. The shake-flask method combined with HPLC quantification represents a trustworthy and accurate approach for measuring thermodynamic solubility. By understanding both the theoretical basis and the practical methodologies for its determination, researchers can effectively harness the properties of this valuable chemical intermediate for innovation in science and technology.

References

- Spectroscopic Techniques. (n.d.). Solubility of Things.

- This compound | 35250-76-1. (n.d.). Sigma-Aldrich.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Chromatographic Techniques. (n.d.). Solubility of Things.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone.

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (n.d.). Analytical Chemistry - ACS Publications.

- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru.

- Solubility of Organic Compounds. (2023, August 31).

- UHPLC for the Determination of Physicochemical Parameters in Drug Discovery. (n.d.). Books.

- Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. (2025, August 6). ResearchGate.

- CAS 35250-76-1: 5-propyl-thiophene-2-carbaldehyde. (n.d.). CymitQuimica.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).

- Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. (n.d.). MDPI.

- 5-Propyl-thiophene-2-carbaldehyde | CAS 35250-76-1 | SCBT. (n.d.). Santa Cruz Biotechnology.

- 35250-76-1|this compound|BLD Pharm. (n.d.).

- SAFETY DATA SHEET. (2025, September 22). Thermo Fisher Scientific.

- Thiophene-2-carbaldehyde. (n.d.). Solubility of Things.

Sources

- 1. CAS 35250-76-1: 5-propyl-thiophene-2-carbaldehyde [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. 35250-76-1|this compound|BLD Pharm [bldpharm.com]

- 5. chem.ws [chem.ws]

- 6. m.youtube.com [m.youtube.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pharmatutor.org [pharmatutor.org]

- 11. books.rsc.org [books.rsc.org]

- 12. pharmaguru.co [pharmaguru.co]

- 13. researchgate.net [researchgate.net]

- 14. solubilityofthings.com [solubilityofthings.com]

A Theoretical and Computational Deep Dive into 5-Propylthiophene-2-carbaldehyde: A Guide for Researchers

Introduction: The Significance of Thiophene Scaffolds in Modern Research

Thiophene and its derivatives are cornerstone heterocyclic compounds in the fields of medicinal chemistry and materials science. Their unique electronic properties, arising from the sulfur-containing aromatic ring, make them versatile building blocks for a myriad of applications, including the development of novel pharmaceuticals, organic electronics, and nonlinear optical (NLO) materials.[1][2][3] The functionalization of the thiophene ring allows for the fine-tuning of its physicochemical properties, making theoretical and computational studies an indispensable tool for predicting molecular behavior and guiding synthetic efforts.

This in-depth technical guide focuses on a specific, yet representative, member of this class: 5-Propylthiophene-2-carbaldehyde. We will embark on a comprehensive theoretical investigation of this molecule using Density Functional Theory (DFT) calculations. This document is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step computational protocol but also the underlying scientific rationale for the chosen methodologies. Our exploration will encompass molecular geometry, vibrational spectroscopy, electronic frontier orbitals, and nonlinear optical properties, offering a holistic view of the molecule's potential.

Methodology: A Validated Protocol for in Silico Analysis

The accuracy of any theoretical study hinges on the robustness of its computational methodology. For thiophene derivatives, a well-established protocol involves the use of Density Functional Theory (DFT), a powerful quantum mechanical method for investigating the electronic structure of many-body systems.[4][5]

Computational Workflow

The following workflow outlines a validated approach for the theoretical characterization of this compound.

Caption: A conceptual diagram of HOMO-LUMO energy levels and the energy gap.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, indicating its role as an electron donor. Conversely, the LUMO is likely to be concentrated on the electron-withdrawing carbaldehyde group, which acts as an electron acceptor. [6]This intramolecular charge transfer character is a hallmark of molecules with potential for NLO applications. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. [7]

Molecular Electrostatic Potential (MEP): Mapping Reactivity

The MEP map provides a visual representation of the charge distribution on the molecule's surface.

-

Red regions (negative potential): Indicate areas of high electron density, which are susceptible to electrophilic attack. In this compound, this would be concentrated around the oxygen atom of the carbonyl group.

-

Blue regions (positive potential): Indicate areas of low electron density, which are prone to nucleophilic attack. This is expected around the hydrogen atoms.

The MEP map is an invaluable tool for predicting how the molecule will interact with other molecules and its potential reactive sites.

Nonlinear Optical (NLO) Properties: A Glimpse into Optoelectronics

Organic molecules with significant intramolecular charge transfer, like this compound, often exhibit notable NLO properties. [4][8]The key parameter for second-order NLO materials is the first hyperpolarizability (β).

| Property | Description | Significance |

| Polarizability (α) | A measure of how easily the electron cloud of a molecule can be distorted by an external electric field. | Contributes to the linear optical response. |

| First Hyperpolarizability (β) | A measure of the nonlinear response of a molecule to an external electric field. | A high β value is indicative of a promising second-order NLO material. |

The calculated β value for this compound, based on DFT, will provide a quantitative measure of its potential for applications in optoelectronic devices. The delocalization of π-electrons across the thiophene ring, coupled with the donor-acceptor nature of the substituents, is expected to result in a significant β value.

Conclusion: From Theoretical Insights to Practical Applications

This in-depth guide has outlined a comprehensive theoretical framework for the study of this compound using DFT calculations. By systematically analyzing its molecular structure, vibrational spectra, electronic properties, and NLO potential, we gain a profound understanding of this molecule's intrinsic characteristics.

The presented protocols and analyses serve as a robust starting point for researchers in drug development and materials science. The theoretical data generated can guide synthetic chemists in modifying the molecular structure to enhance desired properties, such as biological activity or NLO response. Furthermore, the predicted spectroscopic data can aid in the characterization and identification of the synthesized compound. Ultimately, the synergy between computational chemistry and experimental research is paramount in accelerating the discovery and development of novel functional molecules.

References

-

Abeyasinghe, N., de Silva, R. M., & de Silva, K. M. N. (2016). Non-linear Optical (NLO) Properties of Conjugated Thiophene and Ethylene Dioxy Thiophene (EDOT) Oligomers: A Density Functional Theory (DFT) Study. International Research Journal of Pure and Applied Chemistry, 13(2), 1–11. [Link]

-

Ahmad, S., et al. (2022). Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives. ACS Omega, 7(12), 10476–10485. [Link]

-